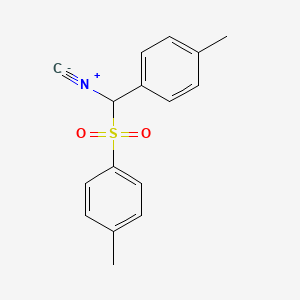

1-P-Tolyl-1-tosylmethyl isocyanide

Overview

Description

Synthesis Analysis

TosMIC is synthesized and utilized for constructing a wide range of heterocyclic compounds. Its reactivity is highlighted in the synthesis of fused heterocycles such as pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Notably, TosMIC's role in synthesizing complex natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B is significant, demonstrating its versatility and utility in organic synthesis (Kaur, Wadhwa, & Sharma, 2015).

Molecular Structure Analysis

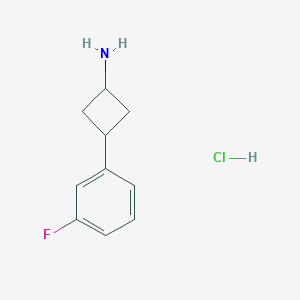

The molecular structure of TosMIC, characterized by the presence of a tosyl group attached to a methyl isocyanide moiety, is crucial for its reactivity. This structure facilitates the formation of a zwitterionic intermediate when reacted with certain reagents, which can then be trapped by nucleophiles or used in cycloaddition reactions to form complex structures.

Chemical Reactions and Properties

TosMIC participates in various chemical reactions, including Michael additions, cycloadditions, and cascade/tandem/multicomponent reactions. Its α-acidic isocyanide character is pivotal in the synthesis of functionalized pyrroles, demonstrating its capability to act as a versatile building block in organic chemistry. The efficient synthesis of dialkyl 2-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3,4-dicarboxylates via 1-methylimidazole-catalyzed reactions showcases its utility in generating functionalized heterocycles (Adib, Mohammadi, Sheikhi, & Bijanzadeh, 2011).

Physical Properties Analysis

The physical properties of TosMIC, such as its solid state at room temperature and relative odorlessness, make it a user-friendly reagent in the laboratory. These properties, coupled with its stability, allow for its widespread use in synthetic organic chemistry.

Chemical Properties Analysis

TosMIC's chemical properties, including its reactivity with aldehydes to afford valuable heterocycles and its role in the synthesis of imidazoles and pyrroles, highlight its significance as a polyfunctional reagent. It is especially noted for its role in the one-step synthesis of nitriles from ketones, introducing a one-carbon unit into the molecule, which underscores its utility in expanding the toolbox of organic synthesis (Oldenziel, Leusen, & Leusen, 1978).

Scientific Research Applications

Novel Paradigms in Organic Synthesis

1-P-Tolyl-1-tosylmethyl isocyanide, commonly referred to as TosMIC (p-Tosylmethyl isocyanide), is a pivotal reagent in the domain of organic synthesis. It has been instrumental in constructing biologically relevant scaffolds, including a variety of fused heterocycles like pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Furthermore, TosMIC facilitates the synthesis of notable natural products, including (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. The literature from 2010 onwards showcases innovative synthetic methodologies that employ TosMIC, highlighting its utility in Michael additions, cycloadditions, and numerous cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).

Synthesis of Imidazoles

1-Isocyano-1-tosyl-1-alkenes, derived from TosMIC, serve as versatile new synthons, especially in the synthesis of imidazoles. These compounds are generated through the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are themselves products of the reaction between TosMIC and aldehydes or ketones. The subsequent interaction with primary aliphatic amines or ammonia yields 1,5-disubstituted or 5-monosubstituted imidazoles with high efficiency (Leusen, Schaart, & Leusen, 2010).

Heterocyclic Compound Synthesis

TosMIC and its derivatives are celebrated for their role as polyfunctional reagents, acting as crucial "building blocks" in targeted organic synthesis. This facilitates the design of a myriad of heterocycles and natural products. The synthetic potential of TosMIC, particularly in reactions with various aldehydes, underscores its significance in affording valuable heterocyclic compounds. The review emphasizes catalytic and technological advancements that illustrate the ease of these reactions, demonstrated through mechanistic schemes (Vchislo, Fedoseeva, & Verochkina, 2022).

Synthetic Utility

TosMIC is identified as a multipurpose synthetic reagent, marking its status as the most versatile synthon derived from methyl isocyanide. The synthetic uses of TosMIC, detailed in literature up until 1996 and further enriched by additional data, highlight its application across a broad spectrum of organic synthesis. Its commercial availability as a stable, odorless solid facilitates its widespread use in synthesizing pyrroles and contributing to the novel synthesis of indoles, among other applications (Leusen & Leusen, 2004).

Mechanism of Action

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .

Safety and Hazards

1-P-Tolyl-1-tosylmethyl isocyanide may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and is toxic if swallowed or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

properties

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYGLAKFGVOWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957894 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-P-Tolyl-1-tosylmethyl isocyanide | |

CAS RN |

36635-66-2 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)